![molecular formula C20H20FNO2 B5528789 1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)
1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol
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Description
Synthesis Analysis
The synthesis of related fluorophenyl compounds often involves multicomponent reactions, as demonstrated in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This process highlights the strategic use of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, resulting in a molecule that crystallizes in the monoclinic space group C2/c and features significant intra- and inter-hydrogen bonds (Sharma et al., 2013).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds, such as the one synthesized by Sharma et al. (2013), reveals a planar molecule except for one of the pyrrolidin rings which adopts a normal envelope conformation. The supermolecular assembly is consolidated by π-π interactions, demonstrating the complex structural characteristics that could be expected from the target compound.
Chemical Reactions and Properties
Compounds with fluorophenyl groups, such as the ones synthesized by Zhou et al. (2021), undergo multi-step reactions including nucleophilic substitution and ester hydrolysis, indicating a versatile reactivity profile. This versatility is essential for the synthesis of complex molecules like "1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol" (Zhou et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-hydroxy-3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c21-17-8-6-15(7-9-17)19(10-11-19)18(23)22-13-12-20(24,14-22)16-4-2-1-3-5-16/h1-9,24H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTPKWPOUSMWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC(C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol |
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